Tetracenomycin B3

Beschreibung

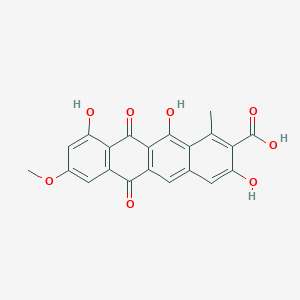

Structure

3D Structure

Eigenschaften

CAS-Nummer |

117241-62-0 |

|---|---|

Molekularformel |

C21H14O8 |

Molekulargewicht |

394.3 g/mol |

IUPAC-Name |

3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |

InChI |

InChI=1S/C21H14O8/c1-7-14-8(4-12(22)15(7)21(27)28)3-10-17(19(14)25)20(26)16-11(18(10)24)5-9(29-2)6-13(16)23/h3-6,22-23,25H,1-2H3,(H,27,28) |

InChI-Schlüssel |

NSKLWYCTXNPUBB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |

Kanonische SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |

Andere CAS-Nummern |

117241-62-0 |

Synonyme |

tetracenomycin B(3) tetracenomycin B3 |

Herkunft des Produkts |

United States |

Biosynthesis of Tetracenomycin B3: Pathways, Enzymes, and Genetic Determinants

Producer Microorganisms and Strain Characterization

The production of tetracenomycin B3 is observed in specific bacterial strains, primarily within the Streptomyces genus, known for their prolific secondary metabolite production.

Streptomyces glaucescens

Streptomyces glaucescens GLA.0 is a well-studied producer of tetracenomycins, including tetracenomycin C, for which this compound acts as a precursor. The tcm gene cluster in S. glaucescens encodes the necessary enzymes for this biosynthetic pathway ebi.ac.uknih.govuni.lu.

Streptomyces olivaceus

Streptomyces olivaceus Tü 2353 is another key microorganism involved in this compound production. Notably, blocked mutants of this strain have been observed to produce tetracenomycins B3 and D3, alongside tetracenomycin D (D1) metabolomicsworkbench.orgmetabolomicsworkbench.org. This compound is a crucial branch point intermediate, where the biosynthetic pathway can diverge towards the elloramycins or continue towards tetracenomycin C ebi.ac.ukmetabolomicsworkbench.orgmetabolomicsworkbench.orgctdbase.org.

Mutants and Engineered Strains for Elucidation of Biosynthetic Steps

The elucidation of the this compound biosynthetic pathway has heavily relied on the use of blocked mutants and engineered strains. For instance, blocked mutants of Streptomyces olivaceus Tü 2353 have been instrumental in identifying tetracenomycins B3 and D3 as intermediates metabolomicsworkbench.orgmetabolomicsworkbench.org.

Type II Polyketide Synthase (PKS) System in Tetracenomycin Biosynthesis

The core machinery for this compound biosynthesis is a Type II Polyketide Synthase (PKS) system, which is characterized by its iterative use of dissociated enzymes to construct the polyketide backbone nih.gov.

Minimal PKS Components and Their Catalytic Roles

The minimal Type II PKS system responsible for tetracenomycin biosynthesis in Streptomyces glaucescens is composed of several key proteins:

TcmK (β-ketoacyl synthase, KSα): This subunit is homologous to condensing enzymes in PKSs and fatty acid synthases (FASs) and contains an active site cysteine residue crucial for attaching the growing acyl chain via a thioester linkage uni.lu.

TcmM (acyl carrier protein, ACP): The ACP bears a pantetheinyl arm and serves as the carrier for the growing polyketide chain and malonyl units mitoproteome.org.

Malonyl-CoA:ACP malonyltransferase (MAT): This enzyme is required to catalyze the transacylation between malonyl-CoA and TcmM, although a slow spontaneous transacylation can also occur mitoproteome.org.

TcmN (cyclase/O-methyltransferase): TcmN is a bifunctional enzyme. Its N-terminal domain, in conjunction with other PKS components, catalyzes the cyclization and aromatization of the linear polyketide intermediate, specifically the first and second rings mitoproteome.org. Additionally, its C-terminal domain acts as an O-methyltransferase, catalyzing the specific O-methylation of tetracenomycin D3 to this compound, utilizing S-adenosyl-L-methionine as the methyl donor.

The minimal set of proteins required to produce tetracenomycin F2, a precursor to tetracenomycin C, includes the TcmKL ketosynthase complex, TcmM (ACP), MAT, and TcmN (cyclase) mitoproteome.org.

Table 1: Minimal PKS Components and Their Catalytic Roles in Tetracenomycin Biosynthesis

| Component | Gene | Catalytic Role(s) |

| KSα | TcmK | Catalyzes iterative Claisen condensation, possesses active site cysteine. |

| KSβ/CLF | TcmL | Forms heterodimer with TcmK, influences chain length, lacks catalytic cysteine. |

| ACP | TcmM | Carries growing polyketide chain and malonyl units. |

| MAT | Catalyzes transacylation of malonyl-CoA to ACP. | |

| Cyclase/O-methyltransferase | TcmN | Catalyzes cyclization and aromatization of initial rings; O-methylates Tcm D3 to Tcm B3. |

Iterative Claisen Condensation Reactions and Decaketide Backbone Formation

The biosynthesis of this compound, like other aromatic polyketides, begins with the assembly of a carbon skeleton from malonate-derived building blocks through iterative Claisen-like condensation reactions catalyzed by the minimal PKS.

The process initiates with an acetyl-CoA starter unit, which is then condensed with nine molecules of malonyl-CoA extender units uni.lu. Each cycle of decarboxylative Claisen condensation elongates the polyketide chain by two carbons. This iterative process ultimately leads to the formation of a linear decaketide backbone (C20) uni.lu. Following the formation of this linear polyketide, dedicated tailoring enzymes, including cyclases and oxygenases, transform the carbon backbone into the fused, richly substituted aromatic compounds characteristic of the tetracenomycin family. The TcmN enzyme, for instance, is responsible for the cyclization of the first and second rings of the polyketide intermediate.

Table 2: Polyketide Chain Elongation in Tetracenomycin Biosynthesis

| Step | Reactant(s) | Enzyme(s) Involved (Minimal PKS) | Product |

| 1 | Acetyl-CoA (starter) | TcmK, TcmL, TcmM | Acetyl-TcmM (primed ACP) |

| 2 | Malonyl-CoA (extender) | TcmK, TcmL, TcmM, MAT | Elongated polyketide chain (iterative) |

| Final | TcmK, TcmL, TcmM, MAT | Decaketide backbone |

Post-PKS Modification Enzymes and Reactions Leading to this compound

The linear polyketide intermediate, synthesized by the minimal PKS (TcmKLM), undergoes several tailoring steps catalyzed by specific enzymes. These modifications are essential for forming the characteristic tetracyclic aromatic core of tetracenomycins.

Cyclization and Aromatization Processes

The initial folding and cyclization of the nascent polyketide chain are critical steps, often guided by specific cyclases and aromatases.

Tetracenomycin F2 cyclase, encoded by the tcmI gene, plays a pivotal role in the biosynthesis of tetracenomycin C (TCM C), a related compound in the pathway. This enzyme catalyzes the cyclization of the anthrone (B1665570) intermediate Tetracenomycin F2 to the naphthacenone Tetracenomycin F1. nih.govrhea-db.orgnih.govnih.govresearchgate.netpnas.org The reaction proceeds via an intramolecular aldol (B89426) condensation-dehydration mechanism, a fundamental biochemical operation in the early steps of aromatic polyketide biosynthesis. nih.gov

Structurally, TcmI is a small enzyme with an X-ray structure determined to 1.9-Å resolution. nih.govresearchgate.net It exhibits a dimeric beta-alpha-beta ferredoxin-like fold, utilizing strand swapping between subunits for its assembly. nih.govresearchgate.netebi.ac.uk The protein's fold is characterized by four strands of antiparallel sheet and a layer of alpha-helices, which together create a cavity proposed to be the active site. researchgate.netebi.ac.uk Mutational analysis suggests that TcmI functions primarily to steer the chemical outcome of the cyclization rather than providing a specific catalytic group. nih.govresearchgate.net In solution, Tcm F2 cyclase exists as a homotrimer, with a molecular weight of approximately 37,500 Da, while SDS-PAGE analysis reveals a single band at 12,500 Da, consistent with its deduced product molecular weight of 12,728. nih.govnih.gov The enzyme exhibits an optimal pH of 8.0 for its cyclization activity, with a Km of 121 ± 18.2 µM and a Vmax of 704 ± 62.3 nmol·min⁻¹·mg⁻¹. nih.govrhea-db.org

Table 1: Biochemical Characteristics of Tetracenomycin F2 Cyclase (TcmI)

| Characteristic | Value | Source |

| Substrate | Tetracenomycin F2 | nih.gov |

| Product | Tetracenomycin F1 | nih.gov |

| Molecular Weight | 12,728 Da (deduced) | nih.gov |

| Quaternary Structure | Homotrimer (in solution) | nih.gov |

| Optimal pH | ≥ 8.0 | nih.gov |

| Km (Tcm F2) | 121 ± 18.2 µM | nih.gov |

| Vmax | 704 ± 62.3 nmol·min⁻¹·mg⁻¹ | nih.gov |

| Fold | Dimeric beta-alpha-beta ferredoxin-like | researchgate.netebi.ac.uk |

The tcmN gene product, TcmN, is a bifunctional enzyme crucial for tetracenomycin biosynthesis. uniprot.orgpnas.orgamanote.com It possesses two distinct functional domains: an N-terminal domain acting as a cyclase and an C-terminal domain functioning as an O-methyltransferase. uniprot.orgamanote.com The N-terminal domain, in conjunction with other PKS components, catalyzes the regiospecific cyclization and aromatization of the linear polyketide intermediate, specifically forming the first and second rings of the tetracenomycin scaffold. uniprot.orgpnas.orgamanote.comkegg.jp This cyclase activity is critical for dictating the regiospecificity of the initial cyclization, preventing the formation of aberrant shunt products that would otherwise occur through spontaneous cyclization. pnas.org

Beyond its cyclization role, the C-terminal domain of TcmN is responsible for the specific O-methylation of Tetracenomycin D3 to this compound, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. uniprot.org The methyltransferase activity of TcmN exhibits an optimum pH of 8.0. uniprot.org The dual functionality of TcmN highlights its central role in both the structural shaping and late-stage modification of the tetracenomycin polyketide. uniprot.orgacs.org

Oxidative Modifications and Intermediate Transformations

Oxidative steps introduce crucial oxygen functionalities into the polyketide scaffold, leading to various tetracenomycin intermediates.

The conversion of Tetracenomycin F1 to Tetracenomycin D3 is mediated by specific monooxygenases. In Streptomyces glaucescens, the tcmH gene encodes the Tetracenomycin F1 monooxygenase (also referred to as ElmH in Streptomyces olivaceus), which catalyzes the oxidation of the naphthacenone Tetracenomycin F1 to the 5,12-naphthacenequinone (B46369) Tetracenomycin D3. nih.govnih.govnih.govebi.ac.ukresearchgate.net

Similar to TcmI, TcmH (ElmH) is a homotrimer in solution, with a molecular weight of approximately 37,500 Da, and a subunit molecular weight of 12,500 Da as determined by SDS-PAGE. nih.gov This monooxygenase operates optimally at a pH of 7.5, demonstrating a Km of 7.47 ± 0.67 µM and a Vmax of 473 ± 10 nmol·min⁻¹·mg⁻¹. nih.gov Uniquely, this internal monooxygenase requires only molecular oxygen (O₂) for its enzymatic oxidation and does not appear to possess typical prosthetic groups like flavin or heme, nor does it utilize metal ions. nih.gov Its activity is sensitive to sulfhydryl group and histidine residue modifying agents, suggesting their essentiality for enzyme function. nih.gov

It is important to note that ElmI, another enzyme mentioned in some contexts, is primarily characterized as a cyclase that facilitates the cyclization of Tetracenomycin F2 to Tetracenomycin F1, preceding the ElmH-catalyzed oxidation. nih.govebi.ac.ukresearchgate.net

Table 2: Biochemical Characteristics of Tetracenomycin F1 Monooxygenase (TcmH/ElmH)

| Characteristic | Value | Source |

| Substrate | Tetracenomycin F1 | nih.gov |

| Product | Tetracenomycin D3 | nih.gov |

| Molecular Weight | 12,500 Da (subunit) | nih.gov |

| Quaternary Structure | Homotrimer (in solution) | nih.gov |

| Optimal pH | 7.5 | nih.gov |

| Km (Tcm F1) | 7.47 ± 0.67 µM | nih.gov |

| Vmax | 473 ± 10 nmol·min⁻¹·mg⁻¹ | nih.gov |

| Cofactor Requirement | O₂ only | nih.gov |

The oxygen atoms incorporated into the tetracenomycin structure originate from various sources during the biosynthetic pathway. While some oxygen atoms are directly derived from the polyketide synthase (PKS) assembly, others are introduced through post-PKS oxidative modifications. Notably, research has indicated that in the biosynthesis of tetracenomycin C, the oxygen atom at the 4a-hydroxy position is derived from water rather than acetate. researchgate.netgenome.jp This unusual finding suggests the involvement of an intermediate epoxide that undergoes a cis opening to achieve the required stereochemistry at the C-4a and C-12a positions. researchgate.netgenome.jp This highlights the complex and diverse mechanisms of oxygen incorporation in polyketide biosynthesis, extending beyond direct PKS-mediated additions.

Specific O-Methylation Steps to Form this compound

O-methylation reactions are critical tailoring steps in the biosynthesis of many polyketides, including tetracenomycins, influencing their biological activities and structural diversity.

TcmN-catalyzed O-methylation of Tetracenomycin D3 to this compound

The conversion of tetracenomycin D3 (Tcm D3) to this compound is specifically catalyzed by the enzyme TcmN. TcmN is a bifunctional protein found in Streptomyces glaucescens GLA.0. Its C-terminal domain functions as a methyltransferase, facilitating the O-methylation of Tcm D3 to Tcm B3 using S-adenosyl-L-methionine (SAM) as the methyl donor. uniprot.orgpnas.org This methylation occurs at the C-3 hydroxyl group of Tcm D3. The N-terminal domain of TcmN, on the other hand, is involved in earlier cyclization and aromatization steps of the linear polyketide intermediate. uniprot.orgpnas.orgproteopedia.org TcmN exhibits optimal activity around pH 8.0. pnas.org

The reaction can be summarized as:

Tetracenomycin D3 + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

TcmO-catalyzed O-methylation at the C-8 hydroxyl of this compound to Tetracenomycin E

Following the formation of this compound, another key O-methylation step occurs, leading to tetracenomycin E (Tcm E). This reaction is catalyzed by the O-methyltransferase TcmO. nih.govacs.orgnih.gov TcmO specifically methylates the C-8 hydroxyl group of Tcm B3. acs.orgnih.govacs.org This enzyme, also found in Streptomyces glaucescens, requires S-adenosylmethionine as a co-substrate. nih.gov Studies have shown that TcmO exhibits substrate flexibility, being able to methylate both Tcm B3 and 3,8-dihydroxymethylanthraquinone carboxylic acid (DMAC), a related polycyclic compound. acs.orgnih.govacs.org The kinetic parameters for TcmO with DMAC have been determined, with a Km of 3 µM and a kcat of 2.7 min-1. acs.orgnih.govacs.org

Branch Points in the Biosynthetic Pathway

This compound holds a critical position within the biosynthetic network of tetracenomycins and elloramycins, acting as a significant branch point.

This compound as an Intermediate for Methylated Tetracenomycins and Glycosylated Elloramycins

This compound serves as a key intermediate from which the biosynthesis pathways diverge towards the production of both methylated tetracenomycins and glycosylated elloramycins. nih.govebi.ac.ukbiorxiv.orgnih.gov The metabolic flux from Tcm B3 can lead to different end products depending on the subsequent enzymatic modifications. nih.gov For instance, if Tcm B3 undergoes 8-O-methylation by TcmO, it forms tetracenomycin E, which can then be further methylated and hydroxylated to yield other tetracenomycin analogs like tetracenomycin A2. nih.govbiorxiv.org Conversely, in the elloramycin (B1244480) pathway, Tcm B3 is a crucial precursor for glycosylation, where it can be modified by glycosyltransferases to incorporate sugar moieties, leading to compounds like elloramycin. ebi.ac.uknih.gov This highlights Tcm B3's central role in dictating the structural diversity of these natural products. nih.govebi.ac.ukbiorxiv.orgnih.gov

Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of tetracenomycins and elloramycins are organized into specific biosynthetic gene clusters (BGCs) on the Streptomyces chromosome.

Identification and Sequencing of tcm and elm Gene Clusters

The biosynthetic gene clusters for tetracenomycins (tcm cluster) and elloramycins (elm cluster) have been identified and extensively sequenced. ebi.ac.uksecondarymetabolites.orgmicrobiologyresearch.orgnih.govpnas.orgnih.govnih.govpathbank.org

The tcm gene cluster, responsible for tetracenomycin C biosynthesis in Streptomyces glaucescens, was cloned and expressed in heterologous hosts like Streptomyces lividans. pnas.org This cluster contains genes such as tcmK, tcmL, and tcmM, which encode the minimal polyketide synthase (PKS) responsible for synthesizing the decaketide backbone. acs.org Other genes like tcmN, tcmO, tcmP, tcmH, tcmI, and tcmJ encode enzymes involved in cyclization, aromatization, hydroxylation, and methylation steps. uniprot.orgacs.orgnih.govnih.govpathbank.orguniprot.orgamanote.com For example, the tcmII-tcmIV region contains tcmN and tcmO, which are involved in C-3 and C-8 O-methylations, respectively. nih.govamanote.com

The elm gene cluster, involved in elloramycin biosynthesis in Streptomyces olivaceus Tü2353, has also been characterized. ebi.ac.uksecondarymetabolites.orgmicrobiologyresearch.orgnih.gov Sequencing of a 24.2 kb insert in cosmid 16F4 revealed 17 elm genes responsible for the polyketide moiety, sugar transfer, methylation of the tetracyclic ring and sugar moiety, and export. ebi.ac.ukmicrobiologyresearch.orgnih.gov Interestingly, some genes required for elloramycin biosynthesis, such as those for L-rhamnose sugar biosynthesis (rhaA, rhaB, rhaC, rhaD), are located in a separate chromosomal locus, indicating that the elloramycin pathway genes are distributed across two loci, unlike most actinomycete BGCs. ebi.ac.uksecondarymetabolites.orgmicrobiologyresearch.orgnih.gov

The identification and sequencing of these gene clusters have been crucial for understanding the enzymatic machinery and genetic determinants underlying the biosynthesis of these complex natural products, paving the way for metabolic engineering efforts to produce novel analogs. nih.govresearchgate.netcaister.com

Molecular Mechanisms of Action of Tetracenomycin B3 and Its Analogs

Inhibition of Peptide Translation and Protein Synthesis

The primary mode of action for active tetracenomycins is the potent inhibition of protein synthesis. nih.gov Unlike early assumptions that suggested a role in DNA damage, recent evidence confirms that compounds like Tetracenomycin X directly target the translational machinery of the cell. nih.gov This inhibition effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect. The mechanism is context-specific, allowing for the synthesis of short oligopeptides before translation is ultimately blocked. nih.govsemanticscholar.org Further detailed studies using inverse toeprinting coupled with next-generation sequencing have shown that TcmX primarily inhibits the formation of a peptide bond when a Gln-Lys (QK) motif is present at the end of the nascent polypeptide chain. nih.gov

Biological Activities and Structure Activity Relationships Sar in Pre Clinical Models

Antimicrobial Spectrum and Potency

Research indicates that Tetracenomycin B3 is antibiotically inactive against both Gram-positive and Gram-negative bacteria. nih.gov However, the broader family of tetracenomycins includes members with significant antimicrobial properties. For instance, Tetracenomycin C is noted for its activity against some Gram-positive bacteria, particularly Streptomycetes. nih.gov The tetracenomycins as a class of aromatic polyketides are recognized for their antibacterial activity, primarily targeting Gram-positive microorganisms. researchgate.net

While this compound itself is inactive, other compounds in this family have demonstrated efficacy against challenging pathogens. nih.gov Tetracenomycin X (TcmX), a related compound, has been shown to possess moderate antimicrobial activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.net The unique mechanism of action of tetracenomycins, which involves inhibiting protein synthesis by binding to a distinct site on the large ribosomal subunit, makes them promising candidates for developing drugs to combat the spread of drug-resistant pathogens. researchgate.netmdpi.com

In studies involving blocked mutants of Streptomyces olivaceus, this compound was found to be the main compound produced but exhibited no antibiotic effects. nih.gov In contrast, the co-produced metabolite, Tetracenomycin D3, showed moderate activity against Bacillus subtilis and Arthrobacter aurescens. nih.gov

| Compound | Target Organism | Activity Level | Source |

|---|---|---|---|

| This compound | Gram-positive & Gram-negative bacteria | Inactive | nih.gov |

| Tetracenomycin D3 | Bacillus subtilis | Moderate | nih.gov |

| Tetracenomycin D3 | Arthrobacter aurescens | Moderate | nih.gov |

| Tetracenomycin X | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate | researchgate.net |

| Tetracenomycin X | Vancomycin-resistant Enterococci (VRE) | Moderate | researchgate.net |

| Tetracenomycin C | Gram-positive bacteria (esp. Streptomycetes) | Active | nih.gov |

Cytotoxic and Anticancer Activities

The tetracenomycin family of aromatic polyketides is known for exhibiting antitumor activity against a variety of mammalian cancer cell lines. researchgate.net While specific cytotoxic data for this compound is not extensively detailed, studies on its close analog, Tetracenomycin X, provide insight into the potential of this class of compounds. A novel congener, 6-hydroxytetracenomycin X (6-OH-TcmX), was evaluated for its cytotoxic effects on several human cancer cell lines, including breast cancer (MCF7) and lung adenocarcinoma (A549), where it exhibited lower cytotoxic activity compared to Tetracenomycin X. scispace.com This suggests that the core tetracenomycin structure is a viable scaffold for anticancer activity, with peripheral chemical modifications significantly influencing potency. scispace.com

| Compound | Cell Line | Cancer Type | Activity Noted | Source |

|---|---|---|---|---|

| Tetracenomycin Family | Various mammalian cancer cells | General Antitumor | Yes | researchgate.net |

| 6-hydroxytetracenomycin X | MCF7 | Human Breast Cancer | Yes (lower than TcmX) | scispace.com |

| 6-hydroxytetracenomycin X | A549 | Human Lung Adenocarcinoma | Yes (lower than TcmX) | scispace.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of the tetracenomycin class reveal that minor chemical modifications can dramatically alter biological activity. The inactivity of this compound, when compared to its active analogs, provides a crucial baseline for understanding the chemical features necessary for antimicrobial and cytotoxic effects. nih.gov

A key finding is the critical importance of the 4-hydroxyl group for ribosome binding. mdpi.comnih.gov A novel natural isomer of Tetracenomycin X, identified as O4-Me-tetracenomycin C, which has a methoxy (B1213986) group at the C-4 position instead of a hydroxyl group, was found to be completely devoid of both antimicrobial activity and the ability to inhibit protein synthesis in vitro. mdpi.comnih.gov This strongly corroborates the essential role of the 4-OH group in the interaction with the ribosomal target. mdpi.com

Furthermore, other modifications also impact efficacy. The addition of a hydroxyl group at the C-6 position (to form 6-OH-TcmX) leads to a decrease in both antimicrobial and cytotoxic activity compared to Tetracenomycin X. scispace.comresearchgate.net Interestingly, the ability of 6-OH-TcmX to inhibit protein synthesis in vitro was comparable to that of TcmX, suggesting that the reduced whole-cell activity may be due to impaired cell penetration rather than a weaker interaction with the target ribosome. mdpi.comscispace.com These findings indicate that the periphery of the tetracenomycin molecule is a plausible site for modifications in strategies aimed at developing semi-synthetic derivatives with improved pharmacological properties. scispace.com

Influence of O-Methyl Groups on Ribosomal Binding and Potency

The methylation pattern of the tetracenomycin scaffold is a critical determinant of its ability to bind to the ribosome and exert its biological effects. A prime example of this is seen when comparing the potent protein synthesis inhibitor, Tetracenomycin X (TcmX), with its methylated isomer, O4-Me-Tcm C.

TcmX binds to a unique site within the polypeptide exit tunnel of the large ribosomal subunit, thereby inhibiting translation. mdpi.com However, the methylation of the hydroxyl group at the C-4 position, as seen in O4-Me-Tcm C, completely abrogates this activity. mdpi.com Structural and functional analyses reveal that the 4-hydroxyl group is essential for interaction with the ribosomal binding pocket. Its conversion to a methoxy group in O4-Me-Tcm C results in a compound that is entirely inactive, exhibiting no antimicrobial properties and no capacity to inhibit protein synthesis in vitro. mdpi.com This finding underscores the stringent structural requirements for ribosomal binding and highlights the C-4 hydroxyl group as an indispensable feature for the potency of bioactive tetracenomycins. mdpi.com Conversely, research has also shown the importance of methylation at other positions, such as the polar carboxyl groups, for enhancing cytotoxic activity. nih.gov

Impact of Hydroxylation Patterns on Biological Activity

The position and presence of hydroxyl groups on the tetracenomycin core significantly modulate biological activity, though not always by directly affecting target binding. The natural congener 6-hydroxytetracenomycin X (6-OH-TcmX) provides a clear illustration of this principle.

When compared to its parent compound, TcmX, 6-OH-TcmX demonstrates lower antimicrobial and cytotoxic activity. mdpi.comscispace.com Intriguingly, this reduction in whole-cell activity does not stem from a diminished ability to inhibit the primary molecular target. In vitro protein synthesis inhibition assays show that the potency of 6-OH-TcmX is comparable to that of TcmX. mdpi.comscispace.com This suggests that the addition of a hydroxyl group at the C-6 position does not interfere with the compound's interaction with the ribosome. Instead, the observed decrease in biological activity is likely due to a significant influence of 6-hydroxylation on the molecule's physicochemical properties, which in turn affects its ability to penetrate the bacterial cell wall and reach its intracellular target. mdpi.com

Role of Carbohydrate Moieties in Binding and Activity

While this compound is an unglycosylated aglycone, it is a key precursor to glycosylated antibiotics like elloramycin (B1244480), which features a 2',3',4'-tri-O-methyl-α-L-rhamnose moiety attached at the C-8 position. nih.govresearchgate.net In many classes of natural products, carbohydrate moieties are essential for biological activity, participating in molecular recognition and interaction with cellular targets. researchgate.netscite.ai

Elloramycin itself is an anthracycline-like antibiotic with activity against various Gram-positive bacteria and antitumor properties. nih.govnih.gov The biosynthesis of elloramycin requires a complex series of enzymatic steps, including those for the synthesis and attachment of the L-rhamnose sugar. nih.gov Experiments involving the genetic inactivation of the rhamnose biosynthesis pathway in the producing organism, Streptomyces olivaceus, resulted in the accumulation of the aglycone, 8-demethyltetracenomycin C, and a failure to produce the active elloramycin. nih.govresearchgate.net This demonstrates that the glycosylation step is indispensable for the biosynthesis and subsequent biological activity of elloramycin. The sugar moiety is believed to play a crucial role in the specific interactions with the compound's biological target, a common function for carbohydrates in bioactive natural products. researchgate.net

Analysis of Analogs with Altered Biological Activities

The diverse biological activities of various tetracenomycin analogs highlight how minor structural modifications can lead to profoundly different functional outcomes. This compound itself is antibiotically inactive, serving primarily as a biosynthetic intermediate. nih.gov In contrast, its close relatives exhibit a range of activities.

Tetracenomycin D: This analog is also reported to be antibiotically inactive against Gram-positive and Gram-negative bacteria. nih.gov However, it displays a completely different biological function as a histone deacetylase (HDAC) inhibitor, with an IC₅₀ value of 10.9 ± 0.02 µg/ml. nih.gov This activity suggests a potential role in epigenetic regulation and cancer therapy. Furthermore, at high concentrations, Tetracenomycin D has been shown to inhibit biofilm formation in both S. aureus and E. coli. researchgate.net

Tetracenomycin D3: Unlike Tetracenomycin D and B3, Tetracenomycin D3 possesses moderate antibacterial activity, showing efficacy against Bacillus subtilis and Arthrobacter aurescens. nih.gov

Tetracenomycin X (TcmX): TcmX is a potent inhibitor of protein synthesis. mdpi.com It has demonstrated significant antibacterial activity against several drug-resistant pathogens and also exhibits cytotoxic effects against various human cancer cell lines.

The varied activities of these analogs, from inactive biosynthetic precursors to specific enzyme inhibitors and broad-spectrum antibiotics, illustrate the chemical versatility of the tetracenomycin scaffold.

Table 1: Comparative Biological Activities of Tetracenomycin Analogs

| Compound | Primary Biological Activity | Specific Findings |

|---|---|---|

| This compound | Antibiotically Inactive | Key biosynthetic intermediate. nih.gov |

| Tetracenomycin D | HDAC Inhibitor | IC₅₀ = 10.9 ± 0.02 µg/ml; Antibiotically inactive. nih.govnih.gov |

| Tetracenomycin D3 | Antibacterial | Moderately active against B. subtilis and A. aurescens. nih.gov |

| Tetracenomycin X | Protein Synthesis Inhibitor | Potent antibacterial and cytotoxic agent. mdpi.com |

Biotechnological Approaches and Synthetic Biology for Tetracenomycin B3 Production and Diversification

Metabolic Engineering for Enhanced Production

Metabolic engineering focuses on modifying cellular pathways to redirect metabolic flux towards the overproduction of a target compound. For tetracenomycin B3, this involves optimizing the supply of precursors and enhancing the activity of key biosynthetic enzymes.

The biosynthesis of tetracenomycins, as type II polyketides, relies on a polyketide synthase (PKS) complex. A critical component of this complex is the acyl carrier protein (ACP), encoded by genes such as tcmM. Studies have demonstrated that the overexpression of the tcmM ACP gene in Streptomyces glaucescens, the native producer of tetracenomycin C, can significantly increase the production of tetracenomycin biosynthetic intermediates. Introduction of the tcmKLM β-ketoacyl:ACP synthase and ACP genes, or solely the tcmM ACP gene, on high-copy vectors under strong promoters, led to a 2 to 30-fold overproduction of Tetracenomycin D3 and other intermediates or shunt products. nih.gov This approach also resulted in a 25% to 30% increase in tetracenomycin C production compared to control strains. nih.gov These findings suggest that the cellular level of ACP can influence the activity or concentration of other components within the tetracenomycin PKS. nih.gov

The core structure of tetracenomycins is derived from the iterative condensation of acetyl-CoA and malonyl-CoA units. Therefore, enhancing the intracellular availability of these precursors is a key metabolic engineering strategy. Overexpression of specific genes involved in precursor biosynthesis has proven effective. For instance, the accA2BE gene, encoding acetyl-CoA carboxylase from Streptomyces coelicolor, has been overexpressed to increase malonyl-CoA concentration. wikipedia.orgfishersci.fi Similarly, the sco6196 acyltransferase gene from Streptomyces coelicolor has been targeted to enhance acetyl-CoA levels by mobilizing triacylglycerols to the β-oxidation machinery. wikipedia.orgfishersci.finih.gov

The impact of these manipulations on the production of 8-demethyl-tetracenomycin C (8-DMTC, often referred to as "1" in research, a direct precursor to this compound) in the heterologous host Streptomyces coelicolor M1146::cos16F4iE has been quantified. The initial Streptomyces lividans TK24 (cos16F4) host produced 8-DMTC and this compound at approximately 15–20 mg/L. wikipedia.orgnih.gov The improved S. coelicolor M1146::cos16F4iE host, without further precursor engineering, yielded 8-DMTC at 100–160 mg/L. wikipedia.org Overexpression of precursor-related genes further boosted production titers, as detailed in Table 1. wikipedia.org

Table 1: Impact of Precursor Engineering on 8-Demethyl-Tetracenomycin C Production in Streptomyces coelicolor M1146::cos16F4iE

| Engineered Gene Construct | 8-DMTC Production Titer (mg/L) | Fold Improvement (vs. S. lividans TK24) |

| cos16F4iE::pOSV808-vhb | 224.5 ± 18.68 | ~11-15 |

| cos16F4iE::pOSV808-sco6196 | 249.2 ± 11.88 | ~12-16 |

| cos16F4iE::pOSV808-accA2BE | 327.3 ± 40.2 | ~16-22 |

| Highest reported (accA2BE or sco6196) | 486 | ~24-32 |

| S. lividans TK24 (cos16F4) (Baseline) | 15-20 | 1 |

| S. coelicolor M1146::cos16F4iE (Baseline) | 100-160 | ~5-8 |

Note: The "vhb" gene, encoding Vitreoscilla stercoraria hemoglobin, was also overexpressed to improve oxygen utilization, contributing to enhanced production. wikipedia.orgfishersci.fi

Environmental factors can also play a role in modulating secondary metabolite production. Dimethyl sulfoxide (B87167) (DMSO) has been observed to significantly alter the qualitative and quantitative production of various microbial secondary metabolites, including polyketides like tetracenomycin. wikipedia.org Studies have shown that bacterial strains grown in the presence of low concentrations of DMSO exhibit enhanced antibiotic production. wikipedia.org This effect is not attributed to changes in the organism's growth rate or biomass yield, suggesting a direct influence on metabolic processes, possibly at the level of translation. wikipedia.org Information regarding the specific impact of rare earth elements on this compound production titers was not found in the available literature.

Combinatorial Biosynthesis and Analogue Generation

Combinatorial biosynthesis involves the genetic manipulation of two or more enzymes within a biosynthetic pathway to create novel compounds or modify existing ones. This approach is particularly powerful for diversifying polyketide structures. nih.govuni.lu

Heterologous expression systems provide a versatile platform for the production of polyketides and their analogs. Streptomyces lividans TK24 (cos16F4) was an early host for tetracenomycin production, yielding 8-demethyl-tetracenomycin C and this compound. wikipedia.orgnih.gov However, improved hosts like Streptomyces coelicolor M1146::cos16F4iE have emerged, offering advantages such as the deletion of interfering secondary metabolite gene clusters and stable integration of biosynthetic genes via actinophage integrase systems (e.g., ϕC31, VWB, TG1, SV1). wikipedia.orgnih.gov This stability is crucial for scaled-up fermentations, addressing issues of cosmid segregation observed in S. lividans TK24. nih.gov

This compound itself serves as a key branch point in the biosynthetic pathway, leading to both glycosylated elloramycins and methylated tetracenomycins. wikipedia.org Engineering efforts have focused on modifying methyltransferases to generate diverse analogs. For example, the TcmO 8-O-methyltransferase methylates the C-8 hydroxyl of this compound. nih.gov The newly identified TcmD 12-O-methyltransferase from Amycolatopsis sp. A23 has been engineered to generate tetracenomycin C and tetracenomycin X. wikipedia.orgfishersci.fi Additionally, the bifunctional cyclase/O-methyltransferase TcmN can methylate Tetracenomycin D3 to produce this compound. lipidmaps.orgcdutcm.edu.cn While these engineering strategies show promise, a significant metabolic flux can divert production away from desired analogs towards 8-demethyl-tetracenomycin C at the this compound step, highlighting an area for future optimization. wikipedia.orgnih.gov

Glycodiversification, the modification or exchange of carbohydrate moieties, is a vital strategy in natural product drug development to alter compound structure and function. mitoproteome.org The elloramycin (B1244480) glycosyltransferase (ElmGT), encoded by the elmGT gene within the cos16F4 cluster, is a prime example of an enzyme engineered for this purpose. ElmGT is responsible for transferring TDP-L-rhamnose to the 8-position of 8-demethyl-tetracenomycin C. nih.govmitoproteome.org

Crucially, ElmGT exhibits remarkable substrate flexibility, accepting over 20 different TDP-deoxysugar donors, including TDP-2,6-dideoxysugars, TDP-2,3,6-trideoxysugars, and branched-chain deoxysugars in both D- and L-configurations. nih.govmitoproteome.org This promiscuity makes ElmGT and the S. coelicolor M1146::cos16F4iE heterologous expression system powerful tools for generating a diverse library of tetracenomycin analogs. nih.govmitoproteome.org For instance, the relaxed substrate preference of ElmGT has led to the detection of 8-demethyl-8-O-D-glucosyl-tetracenomycin C when TDP-D-glucose is present. mitoproteome.org Future research aims to combine the engineering of methyltransferases like tcmD with oxygenases like urdE in strains like Streptomyces glaucescens GLA.0 to achieve even higher production titers of specific tetracenomycin analogs. wikipedia.org

Advanced Research Methodologies and Techniques

Analytical and Spectroscopic Characterization

The precise identification, quantification, and structural elucidation of Tetracenomycin B3 and related compounds necessitate a suite of sophisticated analytical and spectroscopic techniques. These methods provide invaluable insights into their molecular properties, purity, and transformations within biological systems.

High-Resolution Mass Spectrometry (HRMS, ESI-MS, ESI-qTOF-MS/MS) for Metabolite Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI-MS) and quadrupole time-of-flight mass spectrometry (ESI-qTOF-MS/MS), is a powerful tool for the metabolite profiling and identification of polyketides like this compound and its precursors. This technique allows for the determination of exact molecular masses, which are crucial for deducing elemental compositions and confirming the identity of isolated compounds nih.govmetabolomicsworkbench.org. ESI-MS is widely adopted in metabolomics for the large-scale qualitative and quantitative analysis of small molecules, preserving molecular structures and generating multiply charged ions for effective characterization of complex biological systems .

For instance, in studies involving polyketide biosynthesis, HRMS has been utilized for structural elucidation and confirmation of product identity for intermediates such as Tetracenomycin D3, a precursor to this compound nih.gov. The molecular formula of complex polyketides can be precisely deduced from high-resolution mass data, as demonstrated in the analysis of related compounds where HRESI-MS provided accurate mass measurements, allowing the calculation of molecular formulas metabolomicsworkbench.org. The fragmentation patterns obtained from ESI-qTOF-MS/MS further aid in structural assignments by providing characteristic daughter ions, which reveal connectivity and substructures within the molecule ebi.ac.uk. This comprehensive approach is essential for tracking metabolic transformations and identifying novel derivatives in polyketide biosynthetic pathways rcsb.orgebi.ac.uku-tokyo.ac.jp.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of complex natural products like this compound. It provides detailed information about the arrangement of atoms within a molecule, including connectivity, stereochemistry, and conformational preferences scitoys.com. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely employed scitoys.com.

For compounds within the tetracenomycin family, NMR spectroscopy, including ¹H and ¹³C NMR, has been crucial for establishing their structures nih.gov. For example, the structure of elloramycin (B1244480), an antibiotic whose aglycone resembles tetracenomycin C (a compound related to this compound), was established by comparing its UV, ¹H NMR, and ¹³C NMR spectra with those of known tetracenomycins nih.gov. The technique is particularly valuable for confirming the identity of biosynthetic intermediates, such as Tetracenomycin D3 and this compound, which are key intermediates in the biosynthesis of elloramycin and tetracenomycin C nih.gov. Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish complex planar structures by revealing correlations between protons and carbons, even across multiple bonds scitoys.com. Stereochemical assignments are often supported by NOE (Nuclear Overhauser Effect) experiments, which provide information about spatial proximity between nuclei scitoys.com.

HPLC Analysis for Product Quantification and Identification

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and quantification of polyketides and their intermediates, including this compound, from complex microbial extracts or enzymatic reaction mixtures. HPLC offers high resolution and sensitivity, making it suitable for both preparative purification and analytical profiling metabolomicsworkbench.org.

In the context of tetracenomycin biosynthesis, HPLC metabolite profiling has been used to validate enzymatic steps and correlate the absence of specific enzymes with the accumulation of particular intermediates nih.gov. For instance, semipreparative HPLC has been employed to purify polyketide compounds prior to their structural elucidation by HRMS and NMR metabolomicsworkbench.org. HPLC systems, often equipped with photodiode array (PDA) or UV/VIS detectors, allow for the detection and quantification of compounds based on their unique retention times and absorption maxima uni.lumetabolomicsworkbench.org. The method's reliability for quantification is established through validation parameters such as linearity, precision, accuracy, and recovery nih.govrcsb.org. HPLC analysis is critical for monitoring the production yields of specific polyketides and for identifying new compounds in fermentation broths or enzyme assays uni.lumetabolomicsworkbench.org.

UV-Absorption and Fluorescence Spectroscopy for Chromophore Analysis

UV-absorption and fluorescence spectroscopy are essential tools for characterizing the chromophoric properties of tetracenomycins, which are inherently colored due to their conjugated aromatic systems. These techniques provide insights into the electronic transitions within the molecule and how structural modifications affect their light absorption and emission characteristics cdutcm.edu.cn.

Studies on tetracenomycins, such as Tetracenomycin X (TcmX) and its hydroxylated derivative 6-hydroxytetracenomycin X (6-OH-TcmX), have revealed significant differences in their UV-absorption and fluorescence spectra, indicating the profound influence of structural changes (e.g., 6-hydroxylation) on the tetracenomycin chromophore nih.gov. UV-Vis spectra provide information on absorbance maxima and extinction coefficients, which are vital for quantifying compound concentrations and understanding their electronic structure nih.govmetabolomicsworkbench.org. Fluorescence spectroscopy, being highly sensitive, allows for the detection of fluorescent molecules at very low concentrations and is useful for studying chromophore maturation and changes in electronic environment cdutcm.edu.cnmetabolomicsworkbench.org. The reversible nature of UV absorbance changes with pH can also provide information on the stability and ionization states of tetracenomycin compounds nih.gov.

Structural Biology Approaches

Understanding the three-dimensional structures of enzymes involved in this compound biosynthesis is crucial for elucidating their catalytic mechanisms and for rational engineering of biosynthetic pathways.

X-ray Crystallography for Enzyme Structure Determination (e.g., TcmI, TcmN)

X-ray crystallography is a primary technique for determining the atomic-resolution three-dimensional structures of enzymes involved in polyketide biosynthesis, such as TcmI and TcmN. These structures are critical for understanding substrate-enzyme interactions and the molecular basis of their catalytic specificity nih.gov.

TcmI (Tetracenomycin F2 Cyclase): The X-ray structure of Tetracenomycin F2 cyclase (TcmI), an enzyme from Streptomyces glaucescens that catalyzes an aromatic rearrangement in the tetracenomycin C biosynthetic pathway, has been determined to 1.9 Å resolution (PDB ID: 1TUW) metabolomicsworkbench.orgrcsb.orgresearchgate.net. TcmI exhibits a dimeric beta-alpha-beta ferredoxin-like fold, with strand swapping between subunits contributing to its assembly metabolomicsworkbench.orgresearchgate.net. The protein's structure features an active site cavity, which is proposed to steer the chemical outcome of polyketide cyclization rather than providing a specific catalytic group metabolomicsworkbench.orgresearchgate.net. This structural and functional analysis provides significant insight into the complex rearrangements catalyzed by this class of polyketide cyclases researchgate.net.

TcmN (Aromatase/Cyclase/Methyltransferase): The crystal structure of TcmN (also referred to as Tcm ARO/CYC), a multifunctional protein from Streptomyces glaucescens, has been determined at resolutions such as 1.9 Å (PDB ID: 2RER) and 3TVQ rcsb.orgwikipedia.orgrcsb.org. TcmN is a bifunctional enzyme that catalyzes the regiospecific cyclization of the polyketide synthase (PKS)-bound linear decaketide to Tetracenomycin F2 and the O-methylation of Tetracenomycin D3 to yield this compound wikipedia.orgrcsb.org. The Tcm ARO/CYC enzyme belongs to the Bet v1-like superfamily with a helix-grip fold and contains a highly conserved interior pocket wikipedia.orgrcsb.org. Docking studies, mutagenesis, and in vivo assays have demonstrated that the size, shape, and composition of this pocket are crucial for orienting and specifically folding the polyketide chain, leading to precise cyclizations wikipedia.orgrcsb.org. Key residues within the pocket, such as R69 and Y35, have been identified as essential for promoting cyclization specificity rcsb.org.

These structural insights are fundamental for defining the molecular rules governing polyketide aromatase/cyclase specificity, which is vital for future endeavors in the engineered biosynthesis of novel aromatic polyketides with potential anticancer and antibiotic properties wikipedia.org.

Computational Docking and Molecular Recognition Studies

Computational docking is a widely used method in medicinal chemistry and drug discovery that predicts the bound conformations and binding strengths of small molecules (ligands) with target macromolecules (receptors). nih.govfrontiersin.org This technique is instrumental for studying biomolecular interactions, understanding mechanisms, and aiding in structure-based drug design, allowing for the virtual screening of extensive compound libraries. nih.gov Ensemble docking, a more advanced computational approach, considers multiple protein receptor conformations to account for the intrinsic flexibility and dynamic characteristics of biomolecules, often yielding superior results in virtual screening compared to traditional methods. frontiersin.org

While specific computational docking studies focusing solely on this compound were not identified in the provided search results, the broader tetracenomycin family has been subject to such analyses. For instance, computational docking studies have been performed on Tetracenomycin D, suggesting good binding interactions with histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3). Such studies provide quantitative data on binding affinities, as demonstrated by docking scores.

Molecular recognition, the specific interaction between molecules, is a fundamental aspect of this compound's biological role. The enzyme TcmO, an O-methyltransferase involved in the tetracenomycin biosynthetic pathway, methylates the C-8 hydroxyl group of this compound. nih.gov This enzyme exhibits interesting molecular recognition features, demonstrating flexibility in recognizing polycyclic substrates like this compound and 3,8-dihydroxy-methylanthraquinone carboxylic acid (DMAC), while not modifying monocyclic analogs. nih.gov This highlights the enzyme's specific requirements for substrate binding, involving significant contributions from both the aromaticity and functionality of polycyclic structures. nih.gov Furthermore, in the context of the broader tetracenomycin family, Tetracenomycin X (TcmX) has been shown to inhibit peptide translation by binding to the large ribosomal subunit polypeptide exit channel, a remarkable display of evolutionarily conserved molecular recognition across different species. nih.govbiorxiv.org

Mechanism-Based Screening and Reporter Systems

Mechanism-based screening and reporter systems are powerful tools in antibiotic discovery and the elucidation of molecular targets. mdpi.com These systems are designed to identify compounds based on their specific mode of action rather than just their inhibitory effect. The principle relies on the selective increase in the expression of a gene when a bacterial cell is exposed to sublethal concentrations of an antibiotic. mdpi.com For ease of visualization, the activated gene product is often replaced with a reporter construct. mdpi.com

Use of Reporter Strains for elucidating Molecular Targets

Reporter strains are particularly suitable for mechanism-based screening and the discovery of antibiotics. mdpi.com They enable the immediate identification of an active substance and its target or mechanism of action. mdpi.com This approach is highly productive for screening and has been instrumental in clarifying the molecular modes of action for known compounds. mdpi.com

A notable example within the tetracenomycin family involves Tetracenomycin X (TcmX). Using reporter strains, it was recently discovered that TcmX is a potent inhibitor of protein synthesis, correcting previous assumptions that it induced DNA damage. mdpi.com This demonstrates the utility of reporter strains in providing a profound understanding of antibiotic mechanisms, including secondary mechanisms, which can inform rational structural design for future drug development. mdpi.com

Dual Reporter Systems for High-Throughput Screening

Dual reporter systems represent an advanced application of reporter technology, especially valuable for high-throughput screening (HTS). nih.govnih.gov HTS involves the rapid and automated screening of large compound libraries, often hundreds of thousands or more, against a biological target. sygnaturediscovery.comevotec.com Dual reporter systems typically incorporate two reporter genes: one linked to the gene of interest and a control gene to monitor non-specific effects on gene expression. nih.gov This internal control helps to differentiate true biological effects from assay artifacts. nih.gov

For instance, a dual luciferase reporter gene system has been developed for high-throughput screening of γ-globin gene activators, utilizing firefly luciferase for the gene of interest and Renilla luciferase as a control. nih.gov Similarly, dual-reporter systems expressing both fluorescence protein and luciferase have been successfully constructed for the high-throughput screening of proteolysis targeting chimeras (PROTACs), accelerating drug discovery. nih.gov These systems leverage high sensitivity and robust signals, enabling rapid measurement of reporter activities. nih.govnih.gov The application of such systems can be extended to investigate the molecular targets and mechanisms of action for various compounds, including intermediates like this compound, by designing reporter constructs that respond to specific cellular pathways or stress responses induced by the compound.

Data Tables

Table 1: Key Characteristics of this compound

| Property | Value | Source |

| PubChem CID | 195205 | metabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov |

| Molecular Formula | C21H14O8 | metabolomicsworkbench.org |

| Exact Mass | 394.0689 | metabolomicsworkbench.org |

| Chemical Class | Polyketide | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Subclass | Anthracenes and phenanthrenes | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Role | Biosynthetic intermediate | nih.govresearchgate.netpnas.orgresearchgate.net |

Table 2: Enzyme Kinetics for TcmO Methyltransferase Activity

| Parameter | Value | Substrate | Source |

| Km | 3 µM | DMAC | nih.gov |

| kcat | 2.7 min⁻¹ | DMAC | nih.gov |

(Note: While these kinetics are for DMAC, TcmO also methylates this compound, highlighting the enzyme's molecular recognition properties relevant to the compound.) nih.gov

Q & A

Q. What experimental methodologies are recommended for the structural characterization of Tetracenomycin B3?

To determine the structure of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to elucidate carbon-hydrogen connectivity and stereochemistry.

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination if crystalline samples are obtainable.

- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis or MS detection to assess purity and isolate intermediates .

Q. How can researchers detect and quantify this compound in microbial cultures?

- Extraction : Use solvent systems like ethyl acetate or methanol for polar metabolites.

- Quantitative Analysis : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at λ = 280–320 nm (aromatic chromophore range).

- Validation : Include internal standards (e.g., similar polyketides) to account for matrix effects. Calibration curves should cover 0.1–100 µg/mL with R² > 0.99 .

Q. What is the proposed biosynthetic pathway of this compound?

this compound is synthesized via a type II polyketide synthase (PKS) pathway:

Chain Assembly : Iterative condensation of malonyl-CoA units by PKS enzymes.

Cyclization : Regiospecific cyclization by aromatase/cyclase enzymes (e.g., TcmJ/TcmI in Tetracenomycin C pathways).

Post-PKS Modifications : Hydroxylation, methylation, and glycosylation by tailoring enzymes.

- Key Evidence : Mutant studies in Streptomyces spp. revealed blocked intermediates, aiding pathway reconstruction .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action against antibiotic-resistant bacteria?

- Hypothesis-Driven Approach : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives. Example: "Does this compound inhibit ribosomal subunits via a novel binding site compared to tetracyclines?"

- Assays :

- Controls : Include resistant strains (e.g., tetM-expressing) to test cross-resistance .

Q. How should contradictory data on this compound’s bioactivity be resolved?

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., MIC assays vs. time-kill curves).

- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance (p < 0.05). Report confidence intervals and effect sizes.

- Contextual Factors : Account for variables like microbial growth phase, media composition, and assay temperature. Document protocols using MIAME standards .

Q. What strategies optimize this compound yield in heterologous microbial hosts?

- Metabolic Engineering :

- Promoter Optimization : Use strong, constitutive promoters (e.g., ermE) for PKS genes.

- Precursor Pool Enhancement : Overexpress acetyl-CoA carboxylase to supply malonyl-CoA.

- Co-culture Systems : Pair production strains with "helper" microbes to mitigate toxicity.

- Fermentation : Use pH-stat fed-batch reactors with soybean meal as a slow-release nitrogen source. Monitor yield via LC-MS and adjust aeration rates .

Methodological Guidance

- Literature Reviews : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") to filter primary sources .

- Ethical Reporting : Adopt STREGA guidelines for genetic studies and MIAMI for metabolomics .

- Data Storage : Securely archive raw spectra, chromatograms, and scripts in repositories like Zenodo or Figshare with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.